N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Description
This compound (CAS 1119451-46-5, MFCD12027330) is a tertiary amine featuring a 1-butyltetrahydroquinoline core linked via a methyl group to a 3-methoxypropan-1-amine side chain. It is structurally characterized by:
- A tetrahydroquinoline scaffold with a butyl substituent at position 1.
- A methoxypropylamine chain at position 6 of the quinoline ring.
- A molecular weight of 316.47 g/mol (calculated from its formula C₁₉H₃₀N₂O).
Notably, the compound is listed as discontinued in all available quantities by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand.
Properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-3-4-11-20-12-5-7-17-14-16(8-9-18(17)20)15-19-10-6-13-21-2/h8-9,14,19H,3-7,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZXQKIXJUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157757 | |
| Record name | 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-46-5 | |
| Record name | 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a butyl group. This can be done using butyl bromide in the presence of a base such as potassium carbonate.
Methoxypropanamine Addition: Finally, the methoxypropanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline rings .
Scientific Research Applications
N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tetrahydroquinoline-derived amines. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
QY-5368’s morpholine substituent introduces a cyclic ether, which may increase hydrogen-bonding capacity relative to the methoxy group.
Core Structure Variations: The naphthalene/thiophene hybrid in lacks the tetrahydroquinoline scaffold, reducing rigidity and possibly affecting binding affinity in pharmacological contexts.
Synthetic Accessibility :
- The target compound’s discontinued status () contrasts with active listings for QY-3937 and QY-5368, implying synthesis challenges (e.g., low yield or purification difficulties).
Pharmacological Relevance (Inferred):
- The tetrahydroquinoline core is common in bioactive molecules (e.g., antimalarials, kinase inhibitors). The butyl and methoxypropylamine groups may modulate lipophilicity and target engagement.
- QY-5368’s morpholine group is often used to improve metabolic stability in drug design, suggesting the target compound’s methoxy group may confer different pharmacokinetic properties.
Biological Activity
N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It possesses a molecular weight of approximately 351.53 g/mol and includes functional groups that are crucial for its biological interactions.
Research indicates that this compound may interact with various neurotransmitter systems. Its structure suggests potential interactions with dopamine receptors, particularly the D4 receptor, which has been highlighted in studies assessing related tetrahydroquinoline derivatives. These compounds demonstrated selective binding affinities and biased signaling pathways, activating G_i proteins while inhibiting β-arrestin2 recruitment .
Key Biological Activities
- Dopamine Receptor Interaction : The compound has shown selectivity for D4 dopamine receptors over D2 and D3 receptors, indicating a potential role in modulating dopaminergic signaling pathways .
- Cholinergic Activity : Similar compounds have been noted for their activity as muscarinic acetylcholine receptor (mAChR) modulators, suggesting that this compound may exhibit similar properties .
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the compound's absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound is limited, related derivatives have shown significant brain penetration capabilities due to their lipophilic nature .
Study 1: Dopamine Receptor Selectivity
In a study examining the selectivity of related compounds for dopamine receptors, it was found that modifications in the aliphatic chain influenced receptor affinity. Compounds with butyl chains exhibited notable selectivity for D4 receptors compared to others . This suggests that this compound could be optimized for similar receptor targeting.
Study 2: Functional Assays
Functional assays demonstrated that derivatives of tetrahydroquinoline could activate G_i protein pathways while inhibiting β-arrestin recruitment. This biased signaling is crucial for developing drugs with fewer side effects while maintaining therapeutic efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of selected compounds related to this compound:
| Compound Name | Dopamine Receptor Affinity | mAChR Activity | Brain Penetration |
|---|---|---|---|
| Compound A | High D4 selectivity | Moderate | Yes |
| Compound B | Moderate D3 selectivity | High | Yes |
| N-[Butyl-TQ] | High D4 selectivity | Potential | Yes |
TQ stands for tetrahydroquinoline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
